molecular formula C14H10Cl2O B037642 3,4-Dichloro-4'-methylbenzophenone CAS No. 125016-15-1

3,4-Dichloro-4'-methylbenzophenone

Cat. No. B037642
M. Wt: 265.1 g/mol
InChI Key: LZLBIHAQSYPNKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dichloro-4'-methylbenzophenone and related compounds often involves catalytic amounts of PdI2 in conjunction with an excess of KI in N,N-dimethylacetamide (DMA) as the solvent at high temperatures and under specific atmospheric conditions to achieve significant stereoselectivity (Gabriele et al., 2006). Another approach includes high-pressure hydrolysis and reduction reactions followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether to synthesize derivatives with high yield and good quality, indicating the versatility of synthetic methods available for this compound and its derivatives (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-4'-methylbenzophenone derivatives has been elucidated through various analyses, including X-ray diffraction. These studies reveal the configuration around double bonds and the overall stereochemistry of the compounds, providing insight into their molecular behavior and interactions (Gabriele et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dichloro-4'-methylbenzophenone derivatives showcase the compound's reactivity and potential for creating diverse chemical structures. For example, the reaction pathways can lead to the formation of various heterocyclic compounds, highlighting the compound's utility in synthesizing biologically active molecules (Anderson et al., 1976).

Physical Properties Analysis

The physical properties, including crystallization behavior and phase transitions of 3,4-Dichloro-4'-methylbenzophenone derivatives, are critical for their application in material science and engineering. Studies have shown that these compounds can crystallize in different stable and metastable forms, which can undergo phase transitions under certain conditions, indicating their complex physical behavior and potential for various applications (Kutzke et al., 1996).

Scientific Research Applications

Summary of the Application

“3,4-Dichloro-4’-methylbenzophenone” is used in the synthesis of benzoxazine monomers and polymers . These polymers are based on 3,3’-dichloro-4,4’-diaminodiphenylmethane .

Methods of Application or Experimental Procedures

The benzoxazine monomer based on 3,3’-dichloro-4,4’-diaminodiphenylmethane was obtained in toluene and a mixture of toluene/isopropanol . The resulting benzoxazine monomers were thermally cured for 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C .

Results or Outcomes

The synthesized monomers can be used as thermo- and fire-resistant binders for polymer composite materials, as well as hardeners for epoxy resins . Chlorine-containing polybenzoxazines require more severe conditions for polymerization but have better fire resistance .

2. Application in Heterogeneous Synthesis

Summary of the Application

“3,4-Dichloro-4’-methylbenzophenone” is used in the heterogeneous synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .

Methods of Application or Experimental Procedures

The synthesis of MOCA was pre-screened in an autoclave using zeolites HY, Hβ, and HZSM-5, with HY demonstrating better performance . The kinetic behaviors of MOCA synthesis over HY were further investigated in a fixed bed continuous flow reactor .

Results or Outcomes

Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4:1, LHSV = 3.5 h−1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

3. Application in Commercial Production

Summary of the Application

“3,4-Dichloro-4’-methylbenzophenone” is commercially produced and sold by various chemical companies for use in scientific research and industrial applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research or industrial application .

4. Application in Fire-Resistant Materials

Summary of the Application

“3,4-Dichloro-4’-methylbenzophenone” is used in the synthesis of a previously unreported benzoxazine monomer based on 3,3’-dichloro-4,4’-diaminodiphenylmethane . This monomer can be used to develop fire-resistant materials .

Methods of Application or Experimental Procedures

The benzoxazine monomer was obtained in toluene and a mixture of toluene/isopropanol . The resulting benzoxazine monomers were thermally cured for 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C .

Results or Outcomes

The synthesized monomers can be used as thermo- and fire-resistant binders for polymer composite materials . Chlorine-containing polybenzoxazines require more severe conditions for polymerization but have better fire resistance .

5. Commercial Production

Summary of the Application

“3,4-Dichloro-4’-methylbenzophenone” is commercially produced and sold by various chemical companies for use in scientific research and industrial applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular research or industrial application .

Safety And Hazards

The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can have long-lasting effects . Precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLBIHAQSYPNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374184
Record name 3,4-Dichloro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-methylbenzophenone

CAS RN

125016-15-1
Record name (3,4-Dichlorophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125016-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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